molecular formula C16H13BrN2OS B2558325 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 219554-76-4

5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B2558325
CAS RN: 219554-76-4
M. Wt: 361.26
InChI Key: VZJMHUKHRBRCNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of BBPT is C16H13BrN2OS . Unfortunately, the search results do not provide more detailed information about the molecular structure of BBPT.


Physical And Chemical Properties Analysis

BBPT has a molecular weight of 361.26. More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activity

Thiazolidinone analogs, including those related to 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one, have been investigated for their anticancer properties. Studies have revealed that certain analogs can effectively induce apoptosis in cancer cells without affecting normal cells, showing potential for treating P-glycoprotein overexpressing refractory cancers. The tumor selectivity and the ability to overcome drug resistance offer promising avenues for cancer therapy (Wu et al., 2006).

Antimicrobial Activity

Research on derivatives of 4-thiazolidinone has demonstrated significant antimicrobial activity against a variety of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungal strains. This indicates their potential as a basis for developing new antimicrobial agents. Notably, certain synthesized compounds have shown to be highly effective in inhibiting microbial growth, pointing towards the utility of these derivatives in addressing antibiotic resistance challenges (Deep et al., 2014).

Antitumor Activity

Further, thiazolidinone compounds have been explored for their antitumor activities. The mechanisms through which these compounds exert their effects include the induction of G2/M arrest in cancer cells, which is a crucial phase where cells prepare to divide. This action requires JNK activation, suggesting a specific pathway through which thiazolidinone compounds could be used to halt the progression of certain cancers (Teraishi et al., 2005).

Safety and Hazards

Sigma-Aldrich sells BBPT as-is and makes no representation or warranty whatsoever with respect to this product . Users are advised to confirm the product identity and/or purity .

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJMHUKHRBRCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219554-76-4
Record name 5-(4-BROMOBENZYL)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
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